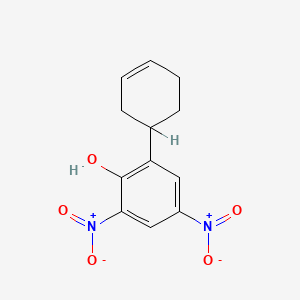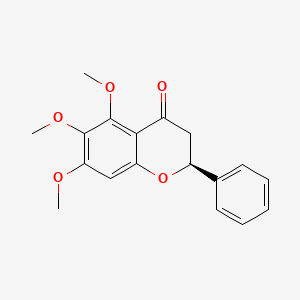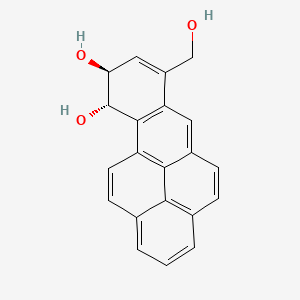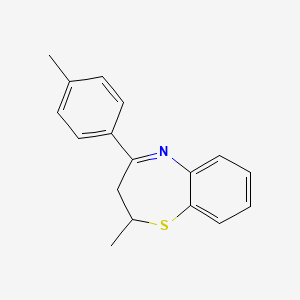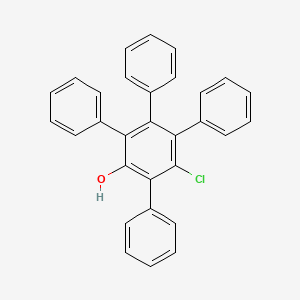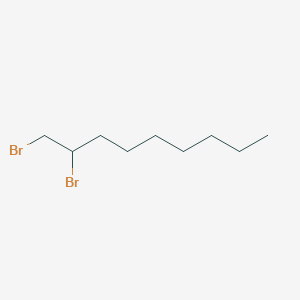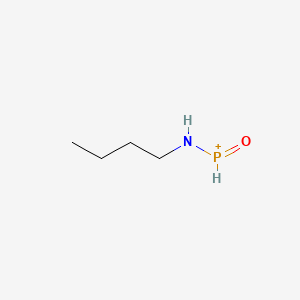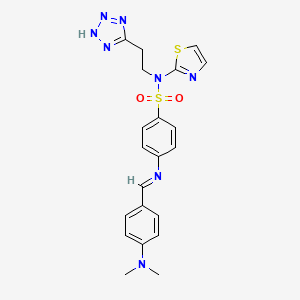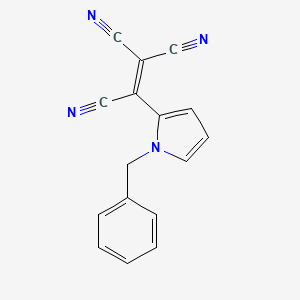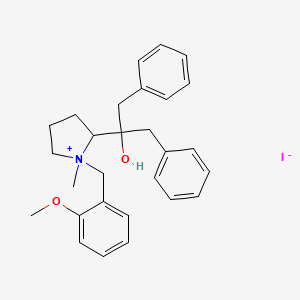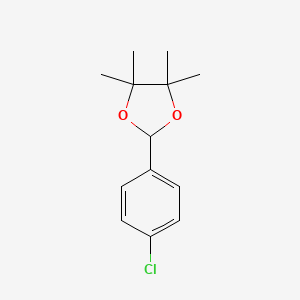
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol is a phenolic lipid compound with a complex structure that includes a long heptadecyl chain and a pentylamino group attached to a benzenediol core. This compound is known for its amphiphilic properties, making it an interesting subject for various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced hydroquinones, and substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenolic lipids and their interactions with other molecules.
Biology: The compound’s amphiphilic nature allows it to incorporate into biological membranes, making it useful for studying membrane dynamics and interactions.
Medicine: Its potential antioxidant and cytostatic properties are being explored for therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Heptadecyl-5-(pentylamino)-1,2-benzenediol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to changes in cell signaling pathways. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptadecyl-5-methoxyphenol: This compound has a methoxy group instead of a pentylamino group and exhibits similar amphiphilic properties.
5-Heptadeca-trienylresorcinol: This compound has a trienyl chain and is known for its potent biological activities.
Uniqueness
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol is unique due to its specific structural features, such as the combination of a long heptadecyl chain and a pentylamino group, which confer distinct chemical and biological properties. Its ability to incorporate into membranes and interact with proteins makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
75776-36-2 |
|---|---|
Molekularformel |
C28H51NO2 |
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
3-heptadecyl-5-(pentylamino)benzene-1,2-diol |
InChI |
InChI=1S/C28H51NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-26(24-27(30)28(25)31)29-22-20-6-4-2/h23-24,29-31H,3-22H2,1-2H3 |
InChI-Schlüssel |
IOAOKJCAWRHCBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)NCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


